1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the ethanone moiety and another phenyl group attached to the thiadiazole ring.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiadiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
It’s worth noting that thiadiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including 1-phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Compounds with a similar thiadiazole scaffold have demonstrated various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thidiazuron, a compound with a similar thiadiazole ring, is strongly adsorbed by soil, and its degradation time in soil ranges from 26 to 144 days under aerobic conditions . This suggests that environmental factors such as soil composition and oxygen availability can influence the stability and efficacy of thiadiazole derivatives.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole-containing compounds, due to the good liposolubility of the sulfur atom in this heterocyclic system, can easily cross through cell membranes, which may have a positive effect on their biological activity and pharmacokinetic properties .
Cellular Effects
The cellular effects of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone are not well-studied. Some thiadiazole derivatives have been shown to have significant effects on cellular processes. For instance, they can prevent the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Some thiadiazole derivatives have been shown to display quick responses and excellent selectivity and sensitivity towards certain ions in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been studied yet. It is known that the effects of similar compounds can vary with different dosages .
Metabolic Pathways
Some thiadiazole derivatives have been shown to undergo biotransformation in certain fruits, resulting in the formation of various metabolites .
Transport and Distribution
It is known that thiadiazole derivatives can easily cross through cell membranes due to the good liposolubility of the sulfur atom in this heterocyclic system .
Subcellular Localization
It is known that similar compounds can interact with various subcellular structures, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring. The resulting thiadiazole intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents.
Phenylthio derivatives: Compounds with a phenylthio group attached to various functional groups.
Phenylacetyl derivatives: Compounds with a phenylacetyl group attached to different heterocycles.
Uniqueness
1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its specific combination of the thiadiazole ring and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-14(12-7-3-1-4-8-12)11-20-16-17-15(18-21-16)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRIXNYHQYURQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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